

# **Application Notes and Protocols: Volixibat in Primary Sclerosing Cholangitis (PSC) Research**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking IBAT, Volixibat is designed to reduce the reabsorption of bile acids from the terminal ileum, thereby increasing their excretion in feces.[1] This mechanism of action holds therapeutic promise for cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), where the accumulation of bile acids is a key driver of symptoms and liver damage.[1] PSC is a chronic, progressive disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus (itching), fatigue, and eventual liver failure.[2] Currently, there are no approved therapies that halt the progression of PSC.

This document provides an overview of the current research on Volixibat for PSC, focusing on the available clinical trial data, relevant experimental protocols, and the underlying signaling pathways.

### Mechanism of Action of Volixibat

Volixibat targets the enterohepatic circulation of bile acids. In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum by IBAT (also known as the apical sodium-dependent bile acid transporter, ASBT) and returned to the liver. In cholestatic conditions like PSC, this recycling process is impaired, leading to an accumulation of toxic bile



acids in the liver and systemic circulation. This accumulation contributes to liver injury and symptoms such as pruritus.

By inhibiting IBAT, Volixibat interrupts this cycle, leading to a significant increase in the fecal excretion of bile acids.[1][3] This, in turn, is expected to lower the concentration of bile acids in the liver and serum, thereby alleviating cholestatic symptoms and potentially reducing liver damage.



Click to download full resolution via product page

**Caption:** Mechanism of action of Volixibat in the enterohepatic circulation of bile acids.

# Clinical Development in Primary Sclerosing Cholangitis: The VISTAS Trial

Volixibat is currently being evaluated for the treatment of pruritus associated with PSC in the Phase 2b VISTAS (A Study to Evaluate Efficacy and Safety of an Investigational Drug Named Volixibat in Patients With Itching Caused by Primary Sclerosing Cholangitis) clinical trial (NCT04663308).



#### VISTAS Trial Design:

| Parameter           | Description                                                                                    |  |
|---------------------|------------------------------------------------------------------------------------------------|--|
| Study Phase         | Phase 2b                                                                                       |  |
| Study Design        | Randomized, double-blind, placebo-controlled                                                   |  |
| Population          | Patients with PSC and cholestatic pruritus                                                     |  |
| Intervention        | Volixibat (20 mg or 80 mg) administered orally twice daily, or placebo                         |  |
| Treatment Duration  | 28 weeks                                                                                       |  |
| Primary Endpoint    | Change from baseline in pruritus as measured by the Adult Itch Reported Outcome (ItchRO) scale |  |
| Secondary Endpoints | Assessments of fatigue, serum bile acids, and safety                                           |  |

An independent data review committee has reviewed the interim analysis of the VISTAS trial and recommended the continuation of the study with the 20 mg twice-daily dose, as the trial met pre-specified efficacy and safety thresholds. However, specific quantitative data from this interim analysis for the PSC cohort has not been publicly disclosed. Top-line results from the fully enrolled VISTAS trial are anticipated in the second quarter of 2026.

## Illustrative Data from a Related Indication: VANTAGE Trial in Primary Biliary Cholangitis (PBC)

While quantitative data for PSC is pending, interim results from the VANTAGE trial (NCT05050136), a similar Phase 2b study of Volixibat in patients with Primary Biliary Cholangitis (PBC), provide insight into the potential efficacy of IBAT inhibition. It is important to note that the following data is from a different patient population and should not be directly extrapolated to PSC.

VANTAGE Trial (PBC) Interim Results:



| Outcome Measure                                   | Volixibat<br>(Combined Doses) | Placebo      | p-value      |
|---------------------------------------------------|-------------------------------|--------------|--------------|
| Change in Adult ItchRO Score from Baseline        | -3.82                         | -1.50        | <0.0001      |
| Placebo-Adjusted Difference in Adult ItchRO Score | -2.32                         | N/A          | 0.0026       |
| Patients with >50% Reduction in Serum Bile Acids  | 75%                           | Not Reported | Not Reported |

#### Safety and Tolerability (VANTAGE Trial):

- · No new safety signals were observed.
- The most common adverse event was diarrhea (77%), which was generally mild to moderate and transient.
- There were no clinically meaningful changes in liver biomarkers.

## **Experimental Protocols**

## Assessment of Pruritus: The Adult Itch Reported Outcome (ItchRO™) Scale

Objective: To quantify the severity of itching from the patient's perspective.

Methodology: The Adult ItchRO<sup>™</sup> is a patient-reported outcome tool where individuals rate the severity of their itch on an 11-point numeric rating scale (NRS), from 0 (no itching) to 10 (worst imaginable itching).

#### Protocol:

• Data Collection: Patients complete an electronic diary twice daily (morning and evening).



#### Scoring:

- The highest score from the morning and evening assessments is used as the daily score.
- Weekly sum scores are calculated as the sum of the daily scores over 7 days.
- The primary efficacy endpoint in the VISTAS trial is the change from baseline in the weekly averaged daily itch score.

## **Quantification of Serum Bile Acids (sBA)**

Objective: To measure the concentration of total bile acids in serum as a pharmacodynamic marker of IBAT inhibition.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual and total bile acids in biological samples.

Protocol Overview (based on established LC-MS/MS methods):

- Sample Preparation:
  - Collect whole blood from fasting patients into a serum separator tube.
  - Allow the blood to clot and then centrifuge to separate the serum.
  - Precipitate proteins from the serum sample (e.g., by adding methanol).
  - Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bile acids.
- LC-MS/MS Analysis:
  - Inject the supernatant into an LC-MS/MS system.
  - Separate the different bile acid species using a suitable chromatography column (e.g., a C18 column).







 Detect and quantify the individual bile acids using a mass spectrometer in multiple reaction monitoring (MRM) mode.

#### • Data Analysis:

- Calculate the concentration of each bile acid by comparing its signal to that of a known internal standard.
- Sum the concentrations of all measured bile acids to determine the total serum bile acid level.

## **Visualizations**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. Primary Sclerosing Cholangitis and Cholangiocarcinoma | AASLD [aasld.org]
- 3. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Volixibat in Primary Sclerosing Cholangitis (PSC) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413461#compound-name-in-specific-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com